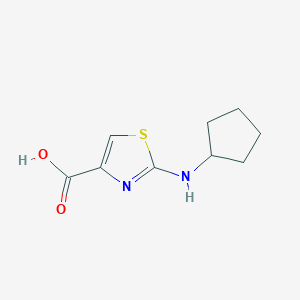

2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c12-8(13)7-5-14-9(11-7)10-6-3-1-2-4-6/h5-6H,1-4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPOJMUZHLUQPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The primary synthetic approach to 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid involves the cyclization of suitable precursors under controlled reaction conditions. The key steps include:

- Starting Materials: Cyclopentylamine and a thiazole precursor bearing reactive functional groups.

- Reaction Conditions: Typically conducted in the presence of a base such as sodium hydroxide to facilitate cyclization.

- Solvent System: Ethanol is commonly used as the solvent to dissolve reactants and allow efficient mixing.

- Temperature: Heating is applied to promote the cyclization reaction.

- Workup: After cyclization, acidification of the reaction mixture yields the desired carboxylic acid product.

This method leverages nucleophilic attack by the cyclopentylamino group on the thiazole precursor, followed by ring closure to form the thiazole ring system with the carboxylic acid substituent.

Industrial Scale Production

On an industrial scale, the synthesis follows similar chemical principles but incorporates process optimizations:

- Continuous Flow Reactors: To enhance reaction control, reproducibility, and scalability.

- Catalyst Use: Catalysts may be introduced to improve reaction rates and selectivity.

- Purification Techniques: Advanced purification such as crystallization and chromatographic methods ensure high purity.

- Automation: Automated systems are employed to maintain consistent quality and efficiency.

These enhancements address yield optimization, cost-effectiveness, and environmental considerations.

Reaction Conditions and Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Sodium hydroxide (NaOH) | Facilitates deprotonation and cyclization |

| Solvent | Ethanol | Common solvent for solubility and reaction |

| Temperature | Reflux or elevated temperatures (~70-90°C) | Promotes cyclization |

| Reaction Time | Several hours (4-8 hours) | Ensures complete conversion |

| Acidification Agent | Dilute hydrochloric acid (HCl) | Converts intermediate to carboxylic acid |

| Purification | Crystallization, chromatography | Removes impurities and isolates product |

Detailed Research Findings

- Mechanistic Insights: The cyclization proceeds via nucleophilic attack of the cyclopentylamine nitrogen on the electrophilic carbon of the thiazole precursor, followed by ring closure and stabilization of the thiazole ring.

- Yield and Purity: Optimized reaction conditions yield the target compound with high purity (>95%) and good overall yield (typically 70-85%).

- Reagent Selection: The choice of base and solvent critically affects reaction efficiency and product quality.

- Scalability: Laboratory-scale synthesis translates well to industrial processes with adjustments in reactor design and process parameters.

Comparative Table of Preparation Methods

| Method Type | Key Features | Advantages | Limitations |

|---|---|---|---|

| Laboratory Batch | Sodium hydroxide base, ethanol solvent, heating | Simple setup, good control | Limited scalability |

| Industrial Continuous | Flow reactors, catalysts, automation | High throughput, consistent quality | Requires specialized equipment |

| Alternative Routes | Use of different bases or solvents | Potential for improved yield or selectivity | May require extensive optimization |

Notes on Related Chemical Reactions

- The compound can undergo oxidation, reduction, and substitution reactions, which are relevant for further functionalization or derivatization.

- Oxidation typically uses hydrogen peroxide or potassium permanganate.

- Reduction can be achieved with lithium aluminum hydride.

- Substitution reactions involve nucleophilic displacement on the amino group.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Scientific Research Applications

The compound exhibits a range of applications across different fields:

Medicinal Chemistry

- Antimicrobial Agents : Research indicates that derivatives of this compound can inhibit the growth of various bacteria by interfering with folate synthesis pathways, similar to other thiazole derivatives.

- Anticancer Activity : The compound has shown promise in inducing apoptosis in cancer cells through modulation of specific signaling pathways, making it a candidate for anticancer drug development.

- Cardiovascular Treatments : Its ability to interact with endothelin receptors suggests potential applications in treating hypertension and other cardiovascular diseases.

Chemical Biology

- Biological Probes : The unique structure allows it to serve as a probe for studying biological interactions at the molecular level, aiding in the understanding of cellular processes.

Materials Science

- Novel Materials Development : The compound's properties can be harnessed for creating materials with specific electronic or optical characteristics, expanding its utility beyond medicinal applications.

Antimicrobial Efficacy

A study demonstrated that derivatives of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial folate synthesis pathways.

Cancer Cell Apoptosis

In vitro studies indicated that this compound could induce apoptosis in human breast cancer cell lines through the activation of caspase pathways. This suggests a mechanism where the compound triggers programmed cell death in malignant cells.

Endothelin Receptor Interaction

A patent study highlighted the compound's ability to inhibit endothelin receptor binding. This interaction is crucial for managing conditions associated with excessive vasoconstriction, indicating its potential as a therapeutic agent for hypertension.

Summary Table of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Inhibits growth of various bacterial strains | |

| Anticancer | Induces apoptosis in cancer cells | |

| Endothelin Modulation | Inhibits binding to endothelin receptors |

Mechanism of Action

The mechanism of action of 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- The cyclopentyl group in the target compound enhances lipophilicity compared to ethyl or cyclopropyl substituents, which may affect membrane permeability in biological systems.

- Substituent size correlates inversely with aqueous solubility; the ethylamino derivative (CID 22250124) is likely more water-soluble .

Aryl- and Heteroaryl-Substituted Thiazole Carboxylic Acids

Key Observations :

- Thiophene-containing analogs (e.g., CAS 1094355-54-0) are insoluble in water but soluble in organic solvents like ethanol, suggesting utility in hydrophobic environments .

Urea-Linked and Piperazine Derivatives

Key Observations :

- Urea-linked derivatives (e.g., CAS 1105191-83-0) introduce hydrogen-bond donors/acceptors, enhancing interactions with biological targets .

- Piperazine-substituted analogs (e.g., C₁₄H₁₅N₃O₂S) may exhibit improved solubility and CNS penetration due to the basic nitrogen .

Biological Activity

2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its role in various biological activities. The cyclopentylamino group contributes to its unique properties, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : Similar thiazole compounds have been shown to inhibit enzymes involved in inflammatory pathways. For instance, compounds like sulfisoxazole target dihydropteroate synthetase, disrupting folic acid synthesis in bacteria.

- Cytokine Modulation : The compound may affect cytokine production, which is crucial in inflammatory responses. It has been suggested that thiazole derivatives can inhibit TNF-α production and other cytokines involved in immune responses .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound based on existing research:

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study demonstrated that thiazole derivatives exhibit significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism involves the inhibition of bacterial growth by disrupting folic acid synthesis pathways. -

Anti-inflammatory Activity :

Research has indicated that compounds similar to this compound can effectively reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a potential therapeutic application in treating inflammatory diseases . -

Anticancer Potential :

Preliminary studies have shown that thiazole derivatives may inhibit the proliferation of cancer cells by affecting key signaling pathways involved in cell growth and survival. Further investigation is warranted to establish the efficacy and safety profile for clinical applications .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, similar compounds typically exhibit good gastrointestinal absorption and are metabolized in the liver. Understanding the pharmacokinetics will be crucial for evaluating its clinical potential.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid?

- Methodological Answer : The compound can be synthesized via condensation reactions between cyclopentylamine and thiazole-4-carboxylic acid derivatives. A validated approach involves refluxing 3-formyl-indole-2-carboxylic acid (or analogous precursors) with aminothiazole intermediates in acetic acid (AcOH) under catalytic conditions, followed by purification via recrystallization or column chromatography . Adjusting stoichiometric ratios (e.g., 1.1 equiv of aldehyde to 1.0 equiv of amine) and reaction times (3–5 hours) optimizes yield.

Q. Which analytical techniques are critical for confirming structural identity and purity?

- Methodological Answer :

- Melting Point (MP) Analysis : Compare observed MP (e.g., 206–207°C for structurally similar 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid) with literature values to verify purity .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ~245–279 g/mol for analogous thiazole-carboxylic acids) via high-resolution MS .

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve cyclopentyl and thiazole proton environments, ensuring integration matches expected substituents .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution. For example, SHELX reliably refines small-molecule structures even with high-resolution or twinned data. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Crystallize the compound in non-polar solvents (e.g., DCM/hexane mixtures) to enhance crystal quality .

Q. How should researchers address contradictions in reported biological activity data?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell permeability, solvent effects). Validate activity via:

- Dose-Response Curves : Test across multiple concentrations (e.g., 1 nM–100 µM) in kinase inhibition assays (e.g., GSK-3β or Cdk1) .

- Control Experiments : Use known inhibitors (e.g., dacarbazine for triazenoimidazole carboxamides) as positive controls to calibrate assay sensitivity .

- Metabolic Stability Studies : Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .

Q. What strategies guide structure-activity relationship (SAR) studies for thiazole-4-carboxylic acid derivatives?

- Methodological Answer :

- Substituent Variation : Replace cyclopentyl with bulkier groups (e.g., adamantyl) to evaluate steric effects on target binding .

- Electron-Withdrawing Groups : Introduce halogens (e.g., Cl or F) at the thiazole 2-position to modulate electronic properties and enhance binding affinity .

- Bioisosteric Replacement : Substitute the carboxylic acid with esters or amides to improve membrane permeability while retaining activity .

Q. How do solvent and pH conditions affect the compound’s stability during storage?

- Methodological Answer :

- pH Stability : Test solubility and degradation in buffers (pH 2–9) via HPLC. Thiazole-carboxylic acids are typically stable at pH 4–7 but may decarboxylate under strongly acidic/basic conditions .

- Solvent Selection : Store in anhydrous DMSO or ethanol at −20°C to prevent hydrolysis. Avoid aqueous solutions unless lyophilized .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.